Biocatalytic Synthesis Yield: Heptyl Decanoate vs. Heptyl Heptanoate Under Solvent-Free Conditions
In a solvent-free biocatalytic synthesis, the chemically modified lipase from Thermomyces lanuginosus (cmLTL) achieves a yield of >50% for heptyl decanoate. This is a stark contrast to the synthesis of the shorter-chain analog, heptyl heptanoate, which the immobilized form of the lipase (imLTL) could not synthesize under the same conditions (reported as an exception, η>60% for all other hydrophobic esters). The native lipase (LTL) showed poor activity (<20% yield) for all reactions with n-heptane. This demonstrates that heptyl decanoate is within a favorable chain-length window for efficient cmLTL-catalyzed, solvent-free production, a key differentiator for 'green' process selection. [1]
| Evidence Dimension | Biocatalytic Synthesis Yield (η) |
|---|---|
| Target Compound Data | >50% yield |
| Comparator Or Baseline | Heptyl heptanoate (shorter-chain analog): Not synthesizable by imLTL (<60% yield); All esters by native LTL: <20% yield in n-heptane. |
| Quantified Difference | For heptyl decanoate, cmLTL yields >50% under solvent-free conditions, while imLTL fails to synthesize heptyl heptanoate at >60% yield, and native LTL yields <20% for all esters. |
| Conditions | Solvent-free bulk synthesis; catalyst: chemically modified lipase from Thermomyces lanuginosus (cmLTL), immobilized lipase (imLTL), native lipase (LTL). |
Why This Matters
This directly impacts procurement and process design: heptyl decanoate can be produced via a 'green' (solvent-free, reusable catalyst) enzymatic route with a documented yield, whereas a key shorter-chain analog cannot be efficiently produced by the same immobilized enzyme system, forcing a different, potentially less sustainable or cost-effective synthesis pathway.
- [1] Noronha, M. F., et al. (2024). Solvent-free synthesis of hydrophobic and amphiphilic esters using a chemically modified lipase from Thermomyces lanuginosus: a comparative study with native and immobilized forms. RepositóriUM - Universidade do Minho. Retrieved from https://hdl.handle.net/1822/91445 View Source
